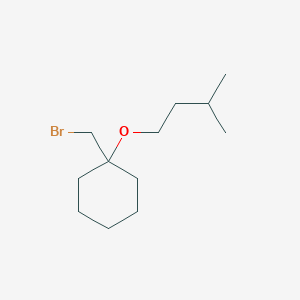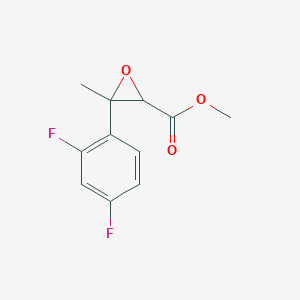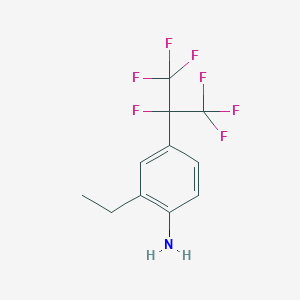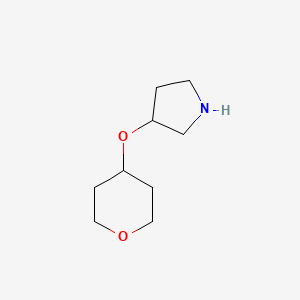![molecular formula C6H6O4 B13631041 Hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B13631041.png)
Hexahydrofuro[3,4-b]furan-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydrofuro[3,4-b]furan-4,6-dione is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused furan rings and dione functional groups, making it a versatile molecule for chemical synthesis and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexahydrofuro[3,4-b]furan-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction between 1,3-dicarbonyl compounds and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of ammonium acetate in aqueous ethanol . This reaction proceeds through a series of steps, including O-alkylation and cyclization, to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Hexahydrofuro[3,4-b]furan-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound.
Aplicaciones Científicas De Investigación
Hexahydrofuro[3,4-b]furan-4,6-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which hexahydrofuro[3,4-b]furan-4,6-dione exerts its effects involves its interaction with specific molecular targets. For instance, as an acyl-ACP thioesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acyl-ACP intermediates and thereby disrupting fatty acid biosynthesis . This inhibition can lead to the accumulation of acyl-ACP and a subsequent reduction in fatty acid production, which is crucial for the growth and survival of certain organisms.
Comparación Con Compuestos Similares
Hexahydrofuro[3,4-b]furan-4,6-dione can be compared with other similar bicyclic compounds, such as:
Hexahydrofuro[3,2-b]furan-3,6-diamine: This compound has a similar bicyclic structure but contains amine groups instead of dione groups.
Hexahydrofuro[3,4-b]furan-4-ol:
The uniqueness of this compound lies in its specific dione functionality, which imparts distinct chemical properties and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C6H6O4 |
|---|---|
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-2-9-4(3)6(8)10-5/h3-4H,1-2H2 |
Clave InChI |
XSWYJJOVZZIPTD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2C1C(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


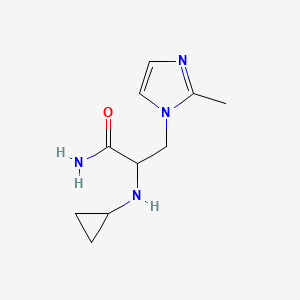
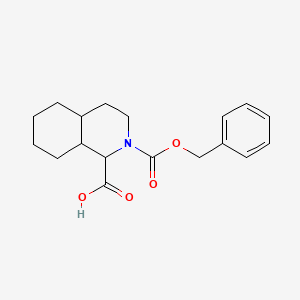
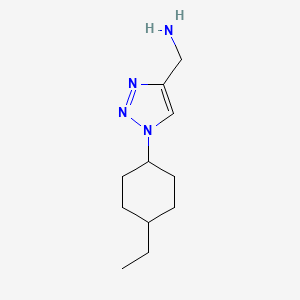
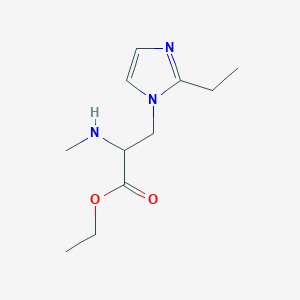
![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)
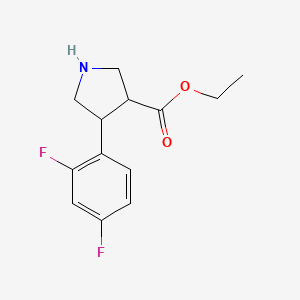
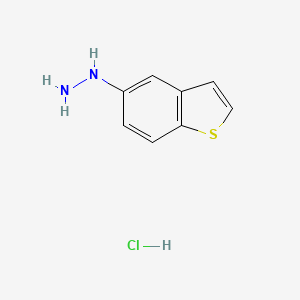
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)
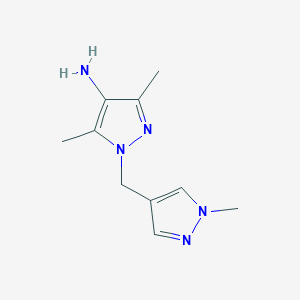
![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)
